2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 2-methoxyethyl group and at position 5 with a 1H-indol-3-yl moiety. A thioether linkage at position 3 connects the triazole to an N-(4-methoxyphenyl)acetamide group. The acetamide functionality may facilitate hydrogen bonding, influencing molecular recognition in biological systems. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thio-acetamides, indole-triazole conjugates) suggest synthetic routes involving S-alkylation or 1,3-dipolar cycloaddition .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-29-12-11-27-21(18-13-23-19-6-4-3-5-17(18)19)25-26-22(27)31-14-20(28)24-15-7-9-16(30-2)10-8-15/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTYOCZUCRXFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the acetamide group via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application being studied, but common targets include kinases, proteases, and other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with key analogs from the evidence, highlighting substituent variations and their implications:
Key Observations:
- Indole vs. Heterocyclic Substitutions: The target’s indole group (Position 5) distinguishes it from analogs with pyridinyl (VUAA1) or thiophenyl (6m) groups.
- Methoxyethyl vs.
- Acetamide Functionalization : Unlike bis-indolyl conjugates (Ev10) or methylpyridine derivatives (6m), the target’s N-(4-methoxyphenyl)acetamide introduces a hydrogen-bonding motif, analogous to VUAA1’s acetamide but with a methoxy group enhancing electron-donating effects .
Physicochemical Properties
- Melting Points: Indole-containing compounds (e.g., Ev10’s 304.7°C) exhibit higher melting points than non-aromatic analogs (e.g., 6a: 182–184°C), likely due to π-stacking and hydrogen bonding. The target’s methoxyethyl group may reduce crystallinity, lowering its melting point relative to Ev10 .
- Solubility : Methoxy groups (target, 6m) enhance aqueous solubility compared to chlorophenyl (6r) or trifluoromethyl (Ev6) substituents .
Research Findings and Implications
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel organic molecule characterized by a complex structure that includes an indole moiety, a triazole ring, and an acetamide group. This structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Features
The compound's unique features include:
- Indole Moiety : Known for its diverse biological roles, including interactions with neurotransmitter receptors.
- Triazole Ring : Recognized for its ability to inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism.
- Thioether Linkage : Enhances the compound's stability and bioactivity.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that triazole derivatives can inhibit cancer cell growth. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon cancer cells (HCT 116) .
- A related study reported that certain triazole-thione derivatives exhibited IC50 values below 10 µM against cancer cells, indicating strong anticancer potential .
- Antimicrobial Properties :
- Enzyme Inhibition :
The proposed mechanism of action involves:
- Binding to Enzymes/Receptors : The indole and triazole rings may interact with specific sites on enzymes or receptors, modulating their activity and triggering biochemical pathways that lead to therapeutic effects.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring influence the compound's potency and selectivity against biological targets .
Case Studies
Several studies highlight the biological activity of similar compounds:
Q & A
Q. What are the recommended synthetic routes for 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes cyclization of thiosemicarbazide derivatives followed by alkylation or nucleophilic substitution. For example:
- Step 1 : Cyclization of a substituted thiosemicarbazide under acidic conditions (e.g., HCl) to form the triazole ring.
- Step 2 : Alkylation at the 4-position of the triazole using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride) in the presence of a base like sodium hydride .
- Step 3 : Thioether formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) .
Optimization : Reaction yields (typically 50-70%) can be improved by controlling temperature (60-80°C), using catalysts like triethylamine, and ensuring anhydrous conditions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., calculated [M+H]+ for C₂₄H₂₅N₅O₃S: 488.17) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Variable Substituent Analysis : Synthesize derivatives with modifications to the indole (e.g., 5-fluoro substitution), triazole (e.g., 4-methyl vs. 2-methoxyethyl), or acetamide (e.g., 4-nitrophenyl) groups .
- Key Parameters : Compare logP (lipophilicity), hydrogen-bonding capacity (via molecular docking), and steric effects using QSAR models .
- Biological Validation : Prioritize derivatives showing >50% inhibition in primary assays for dose-response studies .
Q. How should researchers address contradictions in biological activity data across similar triazole-indole derivatives?
- Case Example : If anti-inflammatory activity is reported in one study (e.g., COX-2 IC₅₀ = 1.2 µM ) but absent in another, validate assay conditions (e.g., cell line specificity, compound stability in DMSO).
- Structural Comparisons : Analyze differences in substituents (e.g., 2-methoxyethyl vs. phenyl groups) that may alter target binding .
- Mechanistic Follow-Up : Use surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., COX-2) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer the compound (10 mg/kg, IV/oral) to rodents and measure plasma concentration via LC-MS/MS. Key parameters: half-life (>4 hr), bioavailability (>30%) .
- Toxicity : Acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
Q. How can computational methods guide the optimization of this compound’s metabolic stability?
- Metabolite Prediction : Use software like ADMET Predictor™ to identify vulnerable sites (e.g., triazole S-oxidation, indole hydroxylation) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- Synthetic Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions for alkylation steps to prevent hydrolysis of the 2-methoxyethyl group .
- Data Validation : Cross-reference NMR shifts with similar compounds (e.g., 4-methoxyphenyl acetamide protons at δ 3.8 ppm) .
- Biological Assay Controls : Include reference drugs (e.g., doxorubicin for anticancer assays, indomethacin for COX inhibition) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
